D-Glutamine, N-(triphenylmethyl)- D-Glutamine, N-(triphenylmethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13625516
InChI: InChI=1S/C24H24N2O3/c25-22(27)17-16-21(23(28)29)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,26H,16-17H2,(H2,25,27)(H,28,29)/t21-/m1/s1
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)N)C(=O)O
Molecular Formula: C24H24N2O3
Molecular Weight: 388.5 g/mol

D-Glutamine, N-(triphenylmethyl)-

CAS No.:

Cat. No.: VC13625516

Molecular Formula: C24H24N2O3

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

D-Glutamine, N-(triphenylmethyl)- -

Specification

Molecular Formula C24H24N2O3
Molecular Weight 388.5 g/mol
IUPAC Name (2R)-5-amino-5-oxo-2-(tritylamino)pentanoic acid
Standard InChI InChI=1S/C24H24N2O3/c25-22(27)17-16-21(23(28)29)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,26H,16-17H2,(H2,25,27)(H,28,29)/t21-/m1/s1
Standard InChI Key YYDGZQRGAMRHNE-OAQYLSRUSA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CCC(=O)N)C(=O)O
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)N)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)N)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

D-Glutamine, N-(triphenylmethyl)- has the molecular formula C<sub>24</sub>H<sub>24</sub>N<sub>2</sub>O<sub>3</sub> and a molecular weight of 406.5 g/mol . The trityl group (C<sub>19</sub>H<sub>15</sub>) protects the side-chain amide nitrogen, while the α-amino and α-carboxyl groups remain available for further reactions .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Melting Point232–237°C
Optical Rotation ([α]D)+13.4° (c = 1% in DMF)
SolubilitySoluble in DMF, DCM; sparingly in H<sub>2</sub>O
StabilityStable at room temperature; hygroscopic

Stereochemical Considerations

The D-configuration at the α-carbon distinguishes this compound from the naturally occurring L-glutamine. This enantiomeric form is critical for studying chiral-specific biological interactions, such as bacterial cell wall synthesis and neuropeptide signaling .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized from D-glutamic acid via a multi-step process involving protective group strategies :

  • Protection of α-Carboxyl: D-glutamic acid reacts with benzyl bromide to form D-benzyl glutamate.

  • Amidation: The γ-carboxyl is converted to an amide using ammonium hydroxide.

  • Tritylation: Trityl alcohol is introduced under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>/AcOH) to protect the side-chain nitrogen .

  • Deprotection: Catalytic hydrogenation removes benzyl groups, yielding N-trityl-D-glutamine .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Acid-catalyzed tritylation48–5095Cost-effective
Pd/C hydrogenation9298High selectivity
Fmoc-protection8597Compatible with SPPS

Industrial Production

Large-scale synthesis employs continuous flow reactors to optimize yield (up to 92%) and reduce waste . Critical quality control measures include HPLC for enantiomeric purity and NMR for structural verification .

Applications in Research and Industry

Peptide Synthesis

The trityl group prevents undesired side reactions during solid-phase peptide synthesis (SPPS), enabling the production of neuropeptides and antimicrobial agents . For example, it facilitates the synthesis of D-amino acid-containing peptides, which resist proteolytic degradation .

Drug Development

In pharmaceuticals, the compound serves as a building block for:

  • Targeted Drug Delivery: Bioconjugation with antibodies or nanoparticles .

  • Enzyme Inhibitors: Designing transition-state analogs for proteases .

Protein Engineering

Researchers use N-trityl-D-glutamine to introduce non-natural amino acids into proteins, enhancing thermal stability or catalytic activity .

Recent Research Advances

Neuroscience Applications

Studies highlight its role in synthesizing D-glutamate analogs to modulate NMDA receptors, offering potential in treating neurodegenerative diseases .

Biocatalysis

Engineered transglutaminases utilize N-trityl-D-glutamine as a glutamine donor for site-specific protein modification, advancing antibody-drug conjugate (ADC) development .

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